molecular formula C14H12N4O2 B2994948 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2097919-69-0

3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2994948
CAS No.: 2097919-69-0
M. Wt: 268.276
InChI Key: CODUBIZYMUHSTK-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl linker: This step might involve alkylation reactions using ethyl halides or similar reagents.

    Introduction of the cyano group: This can be done through nucleophilic substitution reactions using cyanide sources.

    Formation of the benzamide structure: This step typically involves the reaction of the intermediate with benzoyl chloride or similar reagents under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the pyrimidinone moiety, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The benzamide structure can undergo various substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidinone moiety.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They might exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential. They might be investigated for their ability to modulate biological pathways involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide analogs: Compounds with similar structures but different substituents on the benzamide or pyrimidinone moieties.

    Other benzamides: Compounds like N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide without the cyano group.

Uniqueness

The presence of the cyano group in this compound might confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-cyano-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c15-10-11-3-1-4-12(9-11)13(19)16-6-8-18-7-2-5-17-14(18)20/h1-5,7,9H,6,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODUBIZYMUHSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=CC=NC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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